
Thermochemical Profile of 5-isopropylfuran-2-
carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for 5-isopropylfuran-2-carbaldehyde. Due to the limited direct experimental data for this

specific compound, this document leverages data from closely related furan derivatives to

provide a thorough understanding of its expected thermochemical properties and the

experimental methods used for their determination.

Physicochemical Properties
Basic physicochemical data for 5-isopropylfuran-2-carbaldehyde is summarized below.

Property Value Source

Molecular Formula C₈H₁₀O₂ [1]

Molecular Weight 138.16 g/mol [1]

IUPAC Name
5-(propan-2-yl)furan-2-

carbaldehyde
[1]

CAS Number 33554-11-9 [1]

Thermochemical Data
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Direct experimental thermochemical data for 5-isopropylfuran-2-carbaldehyde is not readily

available in the surveyed literature. However, data for structurally related furan-2-carbaldehyde

derivatives, such as 5-(nitrophenyl)furan-2-carbaldehydes, can provide valuable insights. The

following table summarizes experimental data for these related compounds, determined by

bomb calorimetry and vapor pressure measurements.[2][3][4]

Compound
Enthalpy of
Combustion
(ΔcH°) (kJ/mol)

Enthalpy of
Formation
(ΔfH°) (solid)
(kJ/mol)

Enthalpy of
Sublimation
(ΔsubH°)
(kJ/mol)

Enthalpy of
Formation
(ΔfH°) (gas)
(kJ/mol)

5-(2-nitrophenyl)-

furan-2-

carbaldehyde

- - 105.2 ± 5.7 -

5-(3-nitrophenyl)-

furan-2-

carbaldehyde

- - 127.9 ± 2.9 -

5-(4-nitrophenyl)-

furan-2-

carbaldehyde

- - 131.4 ± 2.4 -

5-nitro-2-

furancarboxaldeh

yde

-1931.1 ± 1.1 -238.9 ± 1.2 - -

Note: The complete dataset for the nitrophenyl derivatives, including enthalpies of vaporization

and fusion, can be found in the cited literature.[2][4][5]

Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key

thermochemical parameters of organic compounds, based on the procedures described for

furan derivatives.[2][4][6]

Combustion Calorimetry for Enthalpy of Formation
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The standard molar enthalpy of formation in the condensed phase is typically determined from

the standard molar enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

Sample Preparation: A pellet of the sample (typically 0.2 - 0.5 g) is prepared and its mass is

accurately determined.

Calorimeter Setup: The pellet is placed in a crucible inside a calorimetric bomb. A known

amount of water is added to the bomb to ensure saturation of the final atmosphere. The

bomb is then sealed and pressurized with oxygen (typically to 3.0 MPa).

Combustion: The bomb is placed in a calorimeter with a known volume of water. The sample

is ignited by passing an electric current through a cotton thread in contact with the sample.

Temperature Measurement: The temperature change of the water in the calorimeter is

measured with high precision.

Data Analysis: The energy equivalent of the calorimeter is determined by combusting a

standard substance with a known energy of combustion, such as benzoic acid. The massic

energy of combustion of the sample is then calculated from the corrected temperature rise.

Enthalpy Calculation: The standard molar enthalpy of combustion is calculated from the

massic energy of combustion. The standard molar enthalpy of formation is then derived

using Hess's law, based on the known standard molar enthalpies of formation of the

combustion products (CO₂, H₂O, etc.).[6]
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Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Vapor Pressure Measurement for Enthalpy of
Sublimation/Vaporization
The temperature dependence of the saturated vapor pressure is used to determine the

standard enthalpies of sublimation (for solids) or vaporization (for liquids). The transpiration

method is a common technique for this measurement.[7][8][9]

Methodology:

Apparatus Setup: A sample is placed in a thermostatted cell. An inert carrier gas (e.g.,

nitrogen or argon) is passed through or over the sample at a controlled flow rate.

Vapor Transport: The carrier gas becomes saturated with the vapor of the substance.

Condensation and Quantification: The vapor is transported by the carrier gas to a condenser

where it is collected. The amount of condensed substance is determined gravimetrically or

by other analytical techniques.

Vapor Pressure Calculation: The vapor pressure is calculated from the amount of condensed

substance and the volume of the carrier gas passed through the cell.

Temperature Dependence: The experiment is repeated at different temperatures to obtain a

series of vapor pressure values as a function of temperature.

Enthalpy Calculation: The enthalpy of sublimation or vaporization is then calculated from the

slope of the plot of the natural logarithm of vapor pressure versus the inverse of the absolute

temperature (the Clausius-Clapeyron equation).[5]
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Caption: Workflow for the transpiration method to determine vapor pressure.
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Theoretical Calculations
In the absence of experimental data, computational methods can provide estimates of

thermochemical properties. Quantum chemical calculations, such as the G3 or CBS-QB3

methods, have been shown to provide good agreement with experimental values for related

furan derivatives.[6][10] These methods can be used to calculate the gas-phase enthalpy of

formation.

Define Molecular Structure of
5-isopropylfuran-2-carbaldehyde

Select Quantum Chemical Method
(e.g., G3, CBS-QB3)

Perform Geometry Optimization and
Frequency Calculation

Calculate Electronic Energy

Apply Thermal Corrections

Calculate Gas-Phase
Enthalpy of Formation

Click to download full resolution via product page

Caption: Logical flow for the theoretical calculation of enthalpy of formation.
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Conclusion
While direct experimental thermochemical data for 5-isopropylfuran-2-carbaldehyde is

currently lacking, established methodologies and data from analogous compounds provide a

strong framework for its characterization. The experimental protocols for combustion

calorimetry and vapor pressure measurement outlined in this guide are the standard

approaches for obtaining reliable thermochemical data. Furthermore, theoretical calculations

can serve as a valuable tool for estimating these properties. This information is crucial for

professionals in research and drug development for applications such as process design,

safety analysis, and understanding molecular stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3260870#thermochemical-data-of-5-isopropylfuran-
2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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